ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207253
InChI: InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1
SMILES:
Molecular Formula: C12H13FO2
Molecular Weight: 208.23 g/mol

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC17207253

Molecular Formula: C12H13FO2

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate -

Specification

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
IUPAC Name ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1
Standard InChI Key QTSSAQZLIITOFS-PWSUYJOCSA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F
Canonical SMILES CCOC(=O)C1CC1(C2=CC=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate belongs to the cyclopropanecarboxylate family. Key structural attributes include:

  • Cyclopropane ring: A three-membered carbon ring introducing significant ring strain, which influences reactivity and stability.

  • Substituents:

    • A fluorine atom at C2, enhancing electronegativity and potential hydrogen-bonding interactions.

    • A phenyl group at C2, contributing to lipophilicity and π-π stacking interactions.

    • An ethyl ester group at C1, serving as a hydrolyzable prodrug motif.

The compound’s IUPAC name and stereochemistry are confirmed by its InChI key (SRGUIJLJERBBCM-WDEREUQCSA-N) , which distinguishes it from stereoisomers such as the (1R,2S) configuration.

Table 1: Comparative Molecular Data

PropertyEthyl (1R,2R)-2-Fluoro-2-Phenylcyclopropane-1-CarboxylateNon-Fluorinated Analog (Ethyl Trans-2-Phenylcyclopropane-1-Carboxylate)
Molecular FormulaC₁₂H₁₃FO₂C₁₂H₁₄O₂
Molecular Weight (g/mol)208.23190.24
CAS NumberNot explicitly reported946-39-4
Density (g/cm³)Not reported1.108
Boiling Point (°C)Not reported266.7

Synthesis and Optimization Strategies

Cyclopropanation Techniques

Physicochemical Properties

Stability and Reactivity

The cyclopropane ring’s strain increases reactivity, making the compound prone to ring-opening reactions under acidic or basic conditions. The ethyl ester group hydrolyzes in vivo to the carboxylic acid, a potential prodrug mechanism.

Comparative Analysis with Non-Fluorinated Analogs

The fluorine atom elevates molecular weight by 18 g/mol compared to non-fluorinated analogs . This substitution also increases lipophilicity (logP ≈ 2.35 vs. 2.0 for non-fluorinated versions) , enhancing membrane permeability.

Table 2: Physical Properties of Related Compounds

CompoundMelting Point (°C)Flash Point (°C)LogP
Ethyl (1R,2R)-2-Fluoro-2-Phenylcyclopropane-1-CarboxylateNot reportedNot reported~2.35
Ethyl Trans-2-Phenylcyclopropane-1-CarboxylateN/A106.9 2.35

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester group serves as a prodrug motif, improving oral bioavailability. Hydrolysis by esterases converts it to the carboxylic acid, enhancing target engagement.

Structure-Activity Relationship (SAR) Studies

  • Fluorine substitution: Increases metabolic stability and binding affinity compared to non-fluorinated analogs.

  • Stereochemistry: The (1R,2R) configuration optimizes spatial alignment with enzyme active sites, as seen in related cyclopropane derivatives .

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